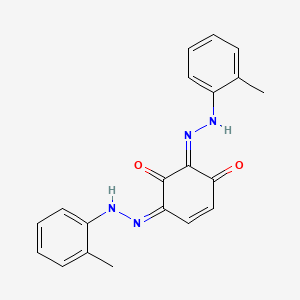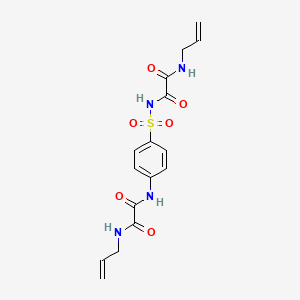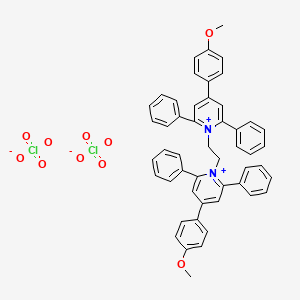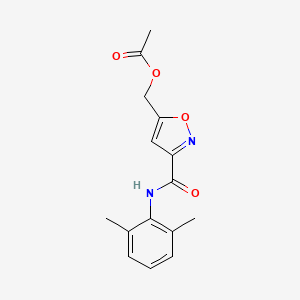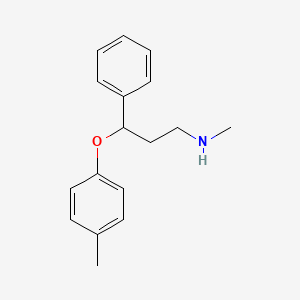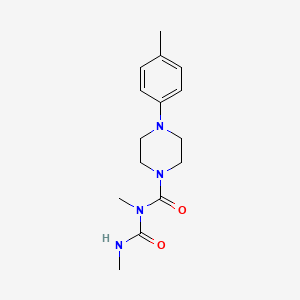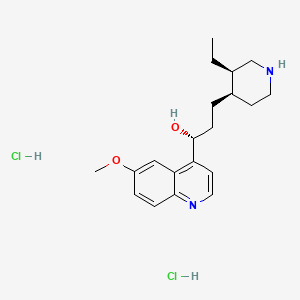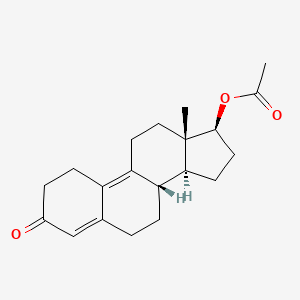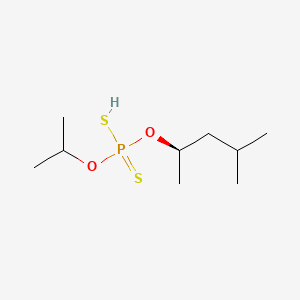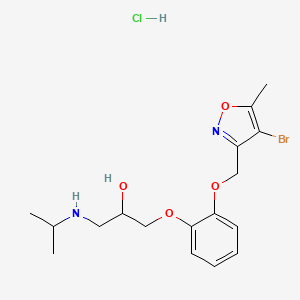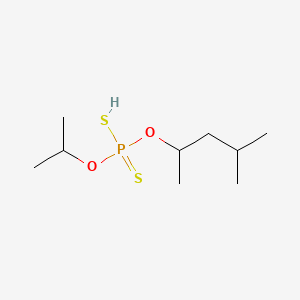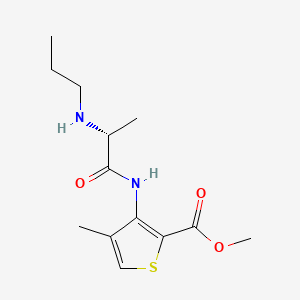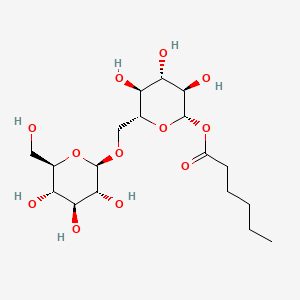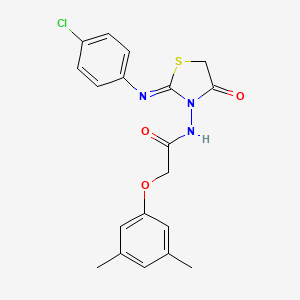
N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethylphenoxy acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step often involves the reaction of a chlorophenyl isothiocyanate with an appropriate amine to form a thioamide intermediate.
Cyclization: The thioamide intermediate undergoes cyclization with a carbonyl compound to form the thiazolidinone ring.
Acylation: The thiazolidinone derivative is then acylated with 3,5-dimethylphenoxy acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies may explore its efficacy in treating infections, inflammation, or other conditions where its biological activity can be beneficial.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring and the imino group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to the desired biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by modulating inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(phenoxy)acetamide
- N-(2-((4-Bromophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide stands out due to the presence of the 3,5-dimethylphenoxy group, which can enhance its lipophilicity and potentially improve its biological activity. The specific substitution pattern on the phenoxy ring can also influence its interaction with molecular targets, making it a unique candidate for further research.
Propriétés
Numéro CAS |
112122-56-2 |
|---|---|
Formule moléculaire |
C19H18ClN3O3S |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12-7-13(2)9-16(8-12)26-10-17(24)22-23-18(25)11-27-19(23)21-15-5-3-14(20)4-6-15/h3-9H,10-11H2,1-2H3,(H,22,24) |
Clé InChI |
SMMCIJFSQICCOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NN2C(=O)CSC2=NC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


